4-Hydroxy-4-methyl-1-phenylpyrazolidin-3-one
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Overview
Description
4-Hydroxy-4-methyl-1-phenylpyrazolidin-3-one is a chemical compound with the molecular formula C₁₁H₁₄N₂O₂. It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by its unique structure, which includes a pyrazolidinone ring substituted with hydroxy, methyl, and phenyl groups .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-4-methyl-1-phenylpyrazolidin-3-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-1-phenylpyrazolidin-3-one with formaldehyde in the presence of a base to introduce the hydroxy group . The reaction conditions often include moderate temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch processes. These processes are designed to optimize the reaction conditions, such as temperature, pressure, and solvent choice, to achieve efficient production. The use of continuous flow reactors and automated systems can further enhance the scalability and consistency of the production .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-4-methyl-1-phenylpyrazolidin-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to form corresponding pyrazolinones . The compound can also participate in nucleophilic substitution reactions, where the hydroxy group is replaced by other functional groups.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions typically yield pyrazolinones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
4-Hydroxy-4-methyl-1-phenylpyrazolidin-3-one has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties . In medicine, the compound is investigated for its potential therapeutic effects and as a precursor for drug development. Industrially, it is used in the production of photographic developers and other specialty chemicals .
Mechanism of Action
The mechanism of action of 4-Hydroxy-4-methyl-1-phenylpyrazolidin-3-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The hydroxy and phenyl groups play a crucial role in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 4-Hydroxy-4-methyl-1-phenylpyrazolidin-3-one include 4-methyl-1-phenylpyrazolidin-3-one and 4-hydroxymethyl-4-methyl-1-phenylpyrazolidin-3-one . These compounds share structural similarities but differ in their functional groups and chemical properties.
Uniqueness: this compound is unique due to the presence of both hydroxy and methyl groups on the pyrazolidinone ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
77777-68-5 |
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Molecular Formula |
C10H12N2O2 |
Molecular Weight |
192.21 g/mol |
IUPAC Name |
4-hydroxy-4-methyl-1-phenylpyrazolidin-3-one |
InChI |
InChI=1S/C10H12N2O2/c1-10(14)7-12(11-9(10)13)8-5-3-2-4-6-8/h2-6,14H,7H2,1H3,(H,11,13) |
InChI Key |
QYKXKAOLWMZSDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(NC1=O)C2=CC=CC=C2)O |
Origin of Product |
United States |
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